molecular formula C20H11ClFNO2S B12186190 6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic Acid

6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic Acid

Cat. No.: B12186190
M. Wt: 383.8 g/mol
InChI Key: WNZAEJUTINJWOZ-UHFFFAOYSA-N
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Description

6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chloroquinoline-4-carboxylic acid with 5-(4-fluorophenyl)thiophene-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid is unique due to the combination of the quinoline core, thiophene ring, and fluorophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H11ClFNO2S

Molecular Weight

383.8 g/mol

IUPAC Name

6-chloro-2-[5-(4-fluorophenyl)thiophen-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H11ClFNO2S/c21-12-3-6-16-14(9-12)15(20(24)25)10-17(23-16)19-8-7-18(26-19)11-1-4-13(22)5-2-11/h1-10H,(H,24,25)

InChI Key

WNZAEJUTINJWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)F

Origin of Product

United States

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